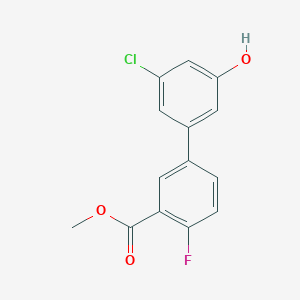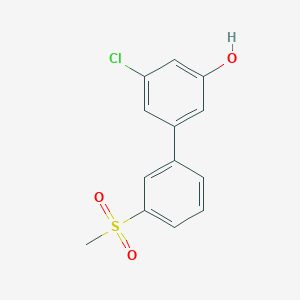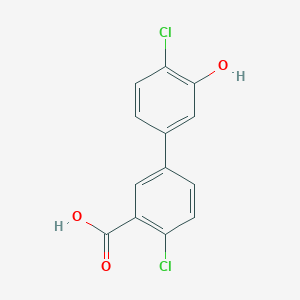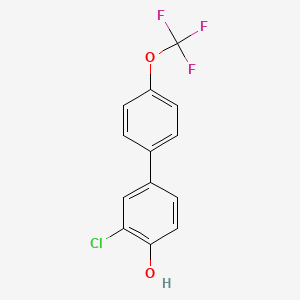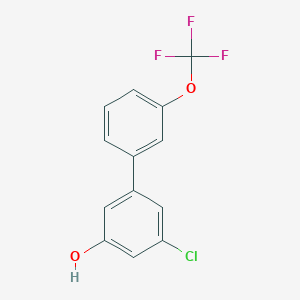
3-Chloro-5-(3-trifluoromethoxyphenyl)phenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-5-(3-trifluoromethoxyphenyl)phenol (95%) is a synthetic organic compound that has been used in a variety of scientific research applications. It is an important intermediate in the production of a variety of pharmaceuticals, agrochemicals, and other products. It is also used as a reagent in the synthesis of other compounds. This compound has a wide range of applications due to its versatile reactivity and low toxicity.
Applications De Recherche Scientifique
3-Chloro-5-(3-trifluoromethoxyphenyl)phenol (95%) has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and other products. It has also been used as a catalyst in the synthesis of polymers and as an initiator in the synthesis of polyurethanes. It has been used in the synthesis of fluorescent dyes and as an antioxidant in the synthesis of polymers. In addition, it has been used in the synthesis of organic semiconductors and as a precursor in the synthesis of metal complexes.
Mécanisme D'action
3-Chloro-5-(3-trifluoromethoxyphenyl)phenol (95%) is a versatile reagent that can react with a variety of substrates in a variety of ways. It can act as an electrophile, nucleophile, or catalyst depending on the reaction conditions. It can react with other compounds to form covalent bonds, or it can act as a catalyst to facilitate the formation of covalent bonds. In addition, it can act as an oxidizing agent to oxidize organic compounds.
Biochemical and Physiological Effects
3-Chloro-5-(3-trifluoromethoxyphenyl)phenol (95%) has been found to have low toxicity in animal studies. It has been found to be non-mutagenic and non-carcinogenic. However, it has been found to cause skin and eye irritation in humans. It has also been found to be an irritant to the respiratory system. In addition, it has been found to cause neurological effects in humans and animals, such as headaches, dizziness, and nausea.
Avantages Et Limitations Des Expériences En Laboratoire
3-Chloro-5-(3-trifluoromethoxyphenyl)phenol (95%) has a number of advantages and limitations for lab experiments. One of the main advantages is that it is relatively inexpensive and readily available. It is also relatively non-toxic and has a low vapor pressure, making it safe to handle in the laboratory. On the other hand, it is a volatile compound, making it difficult to store and handle. In addition, it is a strong oxidizing agent and can react with a variety of substrates, making it difficult to control the reaction.
Orientations Futures
The future directions for 3-Chloro-5-(3-trifluoromethoxyphenyl)phenol (95%) are numerous. It could be used in the synthesis of new pharmaceuticals, agrochemicals, and other products. It could also be used in the synthesis of polymers, fluorescent dyes, and organic semiconductors. In addition, it could be used as an initiator in the synthesis of polyurethanes and as a catalyst in the synthesis of metal complexes. Finally, it could be used to develop new methods for the synthesis of organic compounds.
Méthodes De Synthèse
3-Chloro-5-(3-trifluoromethoxyphenyl)phenol (95%) can be synthesized in a two-step process. The first step involves reacting 3-chlorophenol with 3-trifluoromethoxybenzaldehyde in the presence of an acid catalyst. This reaction produces a mixture of 3-chloro-5-(3-trifluoromethoxyphenyl)phenol (95%) and 5-(3-trifluoromethoxyphenyl)phenol (5%). The second step involves separating out the desired compound from the mixture using column chromatography.
Propriétés
IUPAC Name |
3-chloro-5-[3-(trifluoromethoxy)phenyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClF3O2/c14-10-4-9(5-11(18)7-10)8-2-1-3-12(6-8)19-13(15,16)17/h1-7,18H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIRHHALVOVRKIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)C2=CC(=CC(=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClF3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50686151 |
Source


|
| Record name | 5-Chloro-3'-(trifluoromethoxy)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50686151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261460-11-0 |
Source


|
| Record name | 5-Chloro-3'-(trifluoromethoxy)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50686151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

